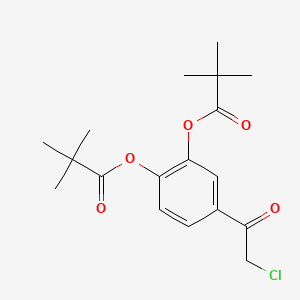

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Description

BenchChem offers high-quality 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClO5/c1-17(2,3)15(21)23-13-8-7-11(12(20)10-19)9-14(13)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIBROVFKBAHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CCl)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443888 | |

| Record name | 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185448-73-1 | |

| Record name | 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Critical Intermediate for Adrenergic Prodrug Synthesis

Executive Summary

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (CAS: 185448-73-1) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of Dipivefrin (Dipivefrine), a lipophilic prodrug of epinephrine.[1][2]

In the context of ophthalmic drug development, this compound represents a strategic "lock-and-key" intermediate. It installs the pivaloyl ester moieties early in the synthetic pathway, protecting the oxidation-prone catechol system while simultaneously establishing the lipophilic profile required for corneal penetration. Its alpha-chloro ketone functionality serves as the electrophilic handle for subsequent amination, enabling the construction of the ethanolamine core characteristic of sympathomimetic agents.

This guide details the physicochemical profile, synthetic utility, and handling protocols for this compound, designed for researchers optimizing adrenergic agonist manufacturing.

Chemical Profile & Identity

| Attribute | Specification |

| IUPAC Name | 4-(2-chloroacetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) |

| Common Name | 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone |

| Synonyms | 3',4'-Dipivaloyloxy-α-chloroacetophenone; Dipivefrin Chloroketone |

| CAS Number | 185448-73-1 |

| Molecular Formula | C₁₈H₂₃ClO₅ |

| Molecular Weight | 354.83 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Insoluble in Water |

| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (catechol oxidation potential) |

Strategic Role in API Synthesis

The synthesis of Dipivefrin differs from standard epinephrine synthesis by the timing of the esterification. Using 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone allows for the protection of the labile catechol hydroxyls before the introduction of the amine.

Why this route?

-

Catechol Protection: The pivaloyl groups prevent the formation of "adrenochrome" type oxidation byproducts during the basic amination step.

-

Lipophilicity Engineering: The introduction of bulky tert-butyl groups increases the LogP significantly, transforming the water-soluble catechol precursor into a highly lipophilic intermediate capable of crossing biological membranes (e.g., the cornea).

-

Regioselectivity: The alpha-chloro ketone allows for clean

substitution with methylamine without competing reactions at the aromatic ring.

Synthesis Workflow Visualization

The following diagram illustrates the position of the target compound within the Dipivefrin manufacturing workflow.

Figure 1: The synthetic pathway for Dipivefrin, highlighting 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone as the critical electrophilic ester intermediate.[1][3][4]

Experimental Protocols

A. Synthesis of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Note: This protocol assumes the starting material is 4-chloroacetylcatechol (3,4-dihydroxy-α-chloroacetophenone).

Reagents:

-

4-Chloroacetylcatechol (1.0 eq)

-

Pivaloyl Chloride (2.2 - 2.5 eq)

-

Triethylamine (TEA) or Pyridine (2.5 eq)

-

Dichloromethane (DCM) (Solvent)

Methodology:

-

Dissolution: Charge a reactor with 4-chloroacetylcatechol and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0–5°C.

-

Base Addition: Add Triethylamine dropwise, maintaining the temperature below 10°C. The solution may darken slightly due to phenoxide formation.

-

Acylation: Add Pivaloyl Chloride dropwise over 30–60 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent polymerization of the alpha-chloro ketone.

-

Reaction Monitoring: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the dihydroxy starting material.

-

Quench & Wash: Quench with cold water. Wash the organic layer sequentially with:

-

1M HCl (to remove excess amine)

-

Saturated NaHCO₃ (to remove pivalic acid)

-

Brine

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from heptane/ethyl acetate to yield the target as a white crystalline solid.

B. Conversion to Dipivefrin (Amination & Reduction)

Methodology:

-

Amination: The target compound is dissolved in THF or Acetonitrile and treated with Methylamine (excess) at low temperature. The chlorine atom is displaced to form the aminoketone.

-

Critical Control Point: Avoid hydrolysis of the pivaloyl esters by limiting water content and controlling pH.

-

-

Reduction: The aminoketone is reduced using catalytic hydrogenation (Pd/C, H₂) or Sodium Borohydride (NaBH₄) in an alcoholic solvent to yield Dipivefrin.

Mechanism of Action (Prodrug Logic)

This compound is not the active drug; it is the precursor to the prodrug. Understanding the "Pivaloyl Logic" is essential for researchers utilizing this intermediate.

Upon administration (e.g., as Dipivefrin eye drops), the lipophilic pivaloyl groups facilitate rapid transport across the corneal epithelium. Once inside the aqueous humor and ocular tissue, endogenous esterases hydrolyze the pivaloyl groups, releasing active Epinephrine.

Figure 2: The bio-activation pathway of the Dipivefrin moiety derived from the target intermediate.

Handling, Safety, and Stability

Lachrymator Warning

While the bis-pivaloyl ester is less volatile than simple alpha-chloroacetophenones (like CN gas), the alpha-chloro ketone moiety remains a potent alkylating agent.

-

Hazard: Severe eye and skin irritant. Potential sensitizer.

-

PPE: Full face shield, chemically resistant gloves (Nitrile/Butyl), and lab coat are mandatory. Handle only in a functioning fume hood.

Stability & Storage[8][9]

-

Hydrolysis Risk: The pivaloyl esters are sterically hindered (stable), but the alpha-chloro ketone is reactive. Moisture can lead to hydrolysis of the chlorine or the esters.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

References

-

Quick Company. "An Improved Process For The Preparation Of Dipivefrin Hydrochloride." Indian Patent Application / Process Chemistry. Accessed February 23, 2026. [Link]

- Google Patents. "CN102153485A - Method for preparing dipivefrine.

-

National Institute for Occupational Safety and Health (NIOSH). "alpha-Chloroacetophenone - IDLH." Centers for Disease Control and Prevention. Accessed February 23, 2026. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Process Utility of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

This guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone , a critical intermediate in the manufacture of the glaucoma prodrug Dipivefrine.

Executive Summary

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (also known as 3,4-Dipivaloyloxy-

This guide analyzes the molecule's dual-reactive nature—functioning as both an alkylating agent (via the

Part 1: Chemical Identity & Molecular Architecture

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | [4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate |

| Common Name | 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone |

| CAS Number | 185448-73-1 (Specific isomer/salt forms may vary in patent literature) |

| Molecular Formula | |

| Molecular Weight | 354.83 g/mol |

| SMILES | CC(C)(C)C(=O)Oc1ccc(C(=O)CCl)cc1OC(=O)C(C)(C)C |

Structural Analysis: The "Pivaloyl Shield"

The molecule features two distinct functional regions that dictate its behavior:

-

-Chloroketone Tail: An electrophilic site highly susceptible to nucleophilic attack (

-

Pivaloyl Ester Core: Unlike simple acetates, the pivaloyl (trimethylacetyl) groups possess a bulky tert-butyl moiety.

-

Steric Hindrance: The bulk protects the ester linkage from premature hydrolysis by plasma esterases, increasing the half-life of the final drug.

-

Lipophilicity: Drastically increases solubility in organic process solvents (DCM, Toluene) compared to the poly-hydroxylated precursor.

-

Part 2: Physicochemical Properties[3][4][5]

Physical Data Profile

Note: Values derived from process patents and structural analogs.

| Property | Value / Characteristic | Method/Notes |

| Physical State | Crystalline Solid | Pure form forms white needles/prisms.[1] Crude is often a yellow-brown solid. |

| Melting Point | 90°C – 105°C (Typical Range) | Dependent on polymorph and purity. Precursor melts at ~174°C; esterification lowers MP. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic pivalate shielding. |

| Solubility (Organic) | High | Soluble in Dichloromethane, Ethyl Acetate, Acetone. |

| LogP (Predicted) | ~3.5 – 4.2 | High lipophilicity facilitates corneal transport. |

| Reactivity | Lachrymator / Alkylating | The |

Spectral Characteristics (Diagnostic)

-

IR Spectrum: Distinct carbonyl stretches.

-

Ester C=O: ~1750–1760 cm⁻¹ (High energy due to electron-withdrawing phenyl).

-

Ketone C=O: ~1690–1700 cm⁻¹ (Conjugated with ring, shifted by

-chlorine).

-

-

1H NMR (CDCl₃):

- 1.35–1.40 (s, 18H): Two tert-butyl groups (Pivaloyl).

-

4.6–4.7 (s, 2H):

- 7.2–7.9 (m, 3H): Aromatic protons.

Part 3: Synthetic Utility & Process Chemistry[6]

Synthesis Workflow

The synthesis typically proceeds via the esterification of 4-chloroacetylcatechol.[2] Direct chlorination of the esterified acetophenone is avoided due to the fragility of the esters under radical halogenation conditions.

Experimental Protocol: Esterification

Context: Preparation of Intermediate from 4-Chloroacetylcatechol.

-

Setup: Charge a reactor with 4-chloroacetylcatechol (1.0 eq) and Dichloromethane (DCM) (10 vol). Cool to 0–5°C.

-

Base Addition: Add Triethylamine (2.2 eq) or Pyridine dropwise, maintaining temperature < 10°C to prevent polymerization of the chloroketone.

-

Acylation: Slowly add Pivaloyl Chloride (2.1 eq) . The reaction is exothermic.

-

Critical Control Point: Maintain T < 15°C. Higher temperatures risk

migration or hydrolysis.

-

-

Workup: Quench with cold water. Wash organic layer with dilute HCl (to remove amine) and NaHCO₃ (to remove acid).

-

Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc to yield white crystals.

Conversion to Dipivefrine

The

Figure 1: Synthetic pathway from catechol precursor to Dipivefrine via the target intermediate.[3][4]

Part 4: Stability & Degradation Logic

Reactivity Profile

The molecule is metastable. It is designed to degrade (hydrolyze) in vivo, but this makes ex vivo stability a challenge.

-

Hydrolysis (Moisture Sensitivity):

-

The pivaloyl esters are relatively stable at neutral pH due to steric bulk.

-

Risk: Under basic conditions (pH > 8), saponification occurs rapidly, regenerating the catechol (oxidation risk).

-

-

Photolysis:

-

Aromatic ketones are susceptible to UV degradation. Store in amber glass.

-

-

Thermal Instability:

-

Prolonged heating > 60°C can cause elimination of the chloride or intermolecular alkylation.

-

Degradation Pathways Diagram

Figure 2: Primary degradation pathway involving ester hydrolysis followed by catechol oxidation.

Part 5: Safety & Handling Protocols

Health Hazards

-

Lachrymator: Like most

-haloketones (e.g., phenacyl chloride), this compound is a potent tear gas agent.-

Symptoms: Burning sensation in eyes, respiratory tract irritation, skin erythema.

-

-

Sensitizer: Potential for contact dermatitis upon repeated exposure.

Handling Procedures

-

Containment: All weighing and transfers must occur within a certified chemical fume hood.

-

PPE:

-

Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) recommended due to high lipophilicity.

-

Respiratory: Full-face respirator if working with powder outside a hood (not recommended).

-

-

Decontamination:

-

Spills should be treated with a dilute solution of ammonia or ethanolic KOH to degrade the

-chloro moiety before disposal.

-

References

-

Hussain, A., & Truelove, J. E. (1976). Prodrug approaches to enhancement of physicochemical properties of drugs IV: Novel epinephrine prodrugs. Journal of Pharmaceutical Sciences. Link

-

McClure, D. A. (1974). Prodrugs of epinephrine.[5][6] U.S. Patent 3,809,714. Washington, DC: U.S. Patent and Trademark Office. Link

-

Wei, Y., et al. (2011). Method for preparing dipivefrine.[4][6] CN Patent 102153485A. Link

-

Anderson, J. A., et al. (1980). Site of ocular hydrolysis of a prodrug, dipivefrin, and a comparison of its ocular metabolism with that of the parent compound, epinephrine.[5][6] Investigative Ophthalmology & Visual Science. Link

Sources

- 1. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]

- 2. CN102153485A - Method for preparing dipivefrine - Google Patents [patents.google.com]

- 3. An Improved Process For The Preparation Of Dipivefrin Hydrochloride [quickcompany.in]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Dipivefrin: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Acetophenones: A Technical Guide for Drug Discovery

Foreword

Substituted acetophenones, a versatile class of aromatic ketones, have emerged as privileged scaffolds in medicinal chemistry. Their inherent structural simplicity, coupled with the vast potential for chemical modification, has enabled the development of a diverse array of derivatives with significant biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological landscape of substituted acetophenones, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of therapeutic innovation. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships, and provide detailed experimental protocols to empower the rational design and evaluation of novel acetophenone-based drug candidates.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted acetophenones have demonstrated considerable promise as a source of new antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2][3]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial efficacy of substituted acetophenones often stems from their ability to interfere with essential microbial processes. While the precise mechanisms can vary depending on the specific substitution pattern, several key modes of action have been identified:

-

Membrane Disruption: The lipophilic nature of the acetophenone core, enhanced by certain substituents, can facilitate interaction with and disruption of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

-

Enzyme Inhibition: Specific substituted acetophenones can act as inhibitors of crucial microbial enzymes. For instance, they can interfere with enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways essential for microbial survival.

-

Efflux Pump Inhibition: Some derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for actively transporting antibiotics out of the cell.[4] By blocking these pumps, the acetophenone derivatives can restore the efficacy of conventional antibiotics.

Structure-Activity Relationships (SAR): Tailoring for Potency

The antimicrobial activity of substituted acetophenones is profoundly influenced by the nature and position of the substituents on the aromatic ring. Key SAR insights include:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (–NO₂) and halo (e.g., –Cl, –Br) groups, has been shown to significantly enhance antibacterial and antifungal activity.[2] These groups can increase the electrophilicity of the molecule, potentially promoting interactions with microbial proteins and membranes.[2]

-

Hydroxyl and Alkoxy Groups: Hydroxyl (–OH) and alkoxy (–OR) substituents can also modulate antimicrobial activity. Their position on the ring is critical, influencing factors like hydrogen bonding potential and overall lipophilicity, which in turn affect membrane permeability and target binding.

-

Formation of Derivatives: Conversion of the ketone group into derivatives such as semicarbazones and hydrazones has proven to be a highly effective strategy for augmenting antimicrobial potency.[1][2] These modifications can introduce additional hydrogen bonding sites and alter the electronic properties of the molecule, leading to enhanced interactions with microbial targets.

Experimental Protocol: Synthesis of Substituted Acetophenone Semicarbazones

This protocol outlines a general procedure for the synthesis of semicarbazone derivatives of substituted acetophenones, a common strategy to enhance their antimicrobial properties.[1]

Materials:

-

Substituted acetophenone (0.01 mole)

-

Semicarbazide hydrochloride (0.01 mole)

-

Sodium acetate (0.015 mole)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve the substituted acetophenone (0.01 mole) in ethanol (25 mL) in a round-bottom flask.

-

In a separate beaker, dissolve semicarbazide hydrochloride (0.01 mole) and sodium acetate (0.015 mole) in a minimum amount of water.

-

Add the semicarbazide solution to the ethanolic solution of the substituted acetophenone.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The semicarbazone derivative will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure substituted acetophenone semicarbazone.

Characterization: The synthesized compounds should be characterized using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry to confirm their structural integrity.[2]

Experimental Protocol: Evaluation of Antimicrobial Activity using the Kirby-Bauer Disc Diffusion Method

This standard method is used to assess the susceptibility of microorganisms to the synthesized compounds.[1]

Materials:

-

Synthesized substituted acetophenone derivatives

-

Standard antibiotic discs (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton agar plates

-

Sterile discs

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO.

-

Prepare microbial inoculums of the test organisms and standardize them to a 0.5 McFarland turbidity standard.

-

Using a sterile swab, evenly streak the standardized microbial suspension onto the surface of the Mueller-Hinton agar plates.

-

Impregnate sterile paper discs with a known concentration of the test compounds and the standard antibiotic. A disc impregnated with DMSO serves as the negative control.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

Data Analysis: The diameter of the zone of inhibition is indicative of the antimicrobial activity. A larger zone of inhibition corresponds to greater susceptibility of the microorganism to the compound. The results are typically compared to those of the standard antibiotic.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted acetophenones have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for these conditions.[5][6][7]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of substituted acetophenones are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade:

-

Cyclooxygenase (COX) Inhibition: Several acetophenone derivatives are known to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[4][8]

-

Modulation of Cytokine Production: Certain derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

-

Antioxidant Activity: Many substituted acetophenones, particularly those with hydroxyl substituents, possess antioxidant properties.[9] By scavenging reactive oxygen species (ROS), they can mitigate oxidative stress, a key contributor to inflammation.

Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The anti-inflammatory potential of acetophenone derivatives is closely tied to their substitution patterns:

-

Hydroxyl and Methoxyl Groups: The presence of hydroxyl (–OH) and methoxyl (–OCH₃) groups on the aromatic ring is often associated with potent anti-inflammatory and antioxidant activities.[5] Natural acetophenones like paeonol (2-hydroxy-4-methoxyacetophenone) and apocynin (4-hydroxy-3-methoxyacetophenone) are prime examples.[5]

-

Alkoxy Chains: The introduction of alkoxy chains at specific positions can enhance anti-inflammatory activity. For example, 3-alkoxy-4-methanesulfonamido acetophenone derivatives have shown promising results.[8]

-

Semicarbazone Formation: Similar to antimicrobial activity, the conversion to semicarbazones can also enhance the anti-inflammatory and analgesic properties of acetophenones.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[6][8]

Materials:

-

Synthesized substituted acetophenone derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin, Rofecoxib)

-

Carrageenan solution (1% w/v in saline)

-

Wistar rats

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the synthesized compounds.

-

Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives the vehicle.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Data Analysis: The increase in paw volume represents the extent of inflammation. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Anticancer Activity: A Targeted Approach to Malignancy

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Substituted acetophenones have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines.[10][11]

Mechanism of Action: Inducing Cancer Cell Death

Substituted acetophenones can exert their anticancer effects through multiple mechanisms, including:

-

Induction of Apoptosis: Many derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[12][13]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).

-

Inhibition of Kinases: Certain acetophenone analogs have been identified as inhibitors of specific kinases, such as pyruvate dehydrogenase kinase (PDHK1), which are crucial for the metabolic reprogramming of cancer cells (the Warburg effect).[11]

-

Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Structure-Activity Relationships (SAR): Designing for Selectivity

The anticancer activity of substituted acetophenones is highly dependent on the substituents:

-

Electron-Withdrawing Groups: Similar to antimicrobial activity, electron-withdrawing groups like nitro and halo groups can enhance cytotoxic activity against cancer cells.[2]

-

Prenylated and Geranylated Derivatives: Naturally occurring prenylated and geranylated acetophenones have demonstrated significant cytotoxic effects.[5][10]

-

Hybrid Molecules: The creation of hybrid molecules, such as acetophenone-alkaloid hybrids, has shown promise in yielding compounds with moderate to potent cytotoxicity against various cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Synthesized substituted acetophenone derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). A control group with vehicle (DMSO) is included.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Substituted acetophenones have shown potential as neuroprotective agents, offering hope for the treatment of these debilitating conditions.[12][14]

Mechanism of Action: Combating Neuronal Damage

The neuroprotective effects of substituted acetophenones are attributed to several mechanisms:

-

Antioxidant and Anti-inflammatory Effects: As previously discussed, many acetophenone derivatives, such as apocynin, possess potent antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation-induced damage.[14]

-

Inhibition of Glutamate-Induced Excitotoxicity: Excessive glutamate can lead to neuronal death, a phenomenon known as excitotoxicity. Certain acetophenone dimers have been shown to protect against glutamate-induced apoptosis in neuronal cells.[12][13]

-

Modulation of Signaling Pathways: Neuroprotective acetophenones can modulate key signaling pathways involved in neuronal survival and death, such as the Akt/FoxO3a and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[12][15]

Structure-Activity Relationships (SAR): Enhancing Blood-Brain Barrier Permeability

For neuroprotective agents, the ability to cross the blood-brain barrier (BBB) is crucial. SAR studies in this area focus on:

-

Lipophilicity: Optimizing the lipophilicity of the molecule is key to enhancing BBB penetration.

-

Specific Functional Groups: The presence of hydroxyl and methoxy groups, as seen in apocynin, appears to be important for neuroprotective activity.[14]

-

Dimeric Structures: Dimeric acetophenones have shown significant neuroprotective effects against glutamate-induced neurotoxicity.[12]

Experimental Protocol: Glutamate-Induced Neurotoxicity in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neuroprotective effects against glutamate-induced excitotoxicity.[12][13]

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Synthesized substituted acetophenone derivatives

-

Glutamate

-

MTT assay reagents

Procedure:

-

Culture and differentiate SH-SY5Y cells.

-

Pre-treat the differentiated cells with various concentrations of the synthesized compounds for a specific duration (e.g., 1-2 hours).

-

Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours. A control group without glutamate and a group with glutamate alone are included.

-

After the glutamate exposure, assess cell viability using the MTT assay as described previously.

Data Analysis: The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of glutamate compared to the glutamate-only treated group.

Other Notable Biological Activities

The pharmacological versatility of substituted acetophenones extends beyond the aforementioned areas:

-

α-Glucosidase Inhibition: Certain benzonate derivatives of acetophenone have shown potent α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents.[16] The most active compound in one study was found to be 32-fold more active than the standard drug acarbose.[16]

-

Choleretic Activity: Hydroxylated acetophenone analogues, particularly 2,4,6-trihydroxyacetophenone, have demonstrated significant choleretic activity, inducing bile flow and the secretion of bile salts.[17] The number and position of the hydroxyl groups play a crucial role in this activity.[17]

-

Antioxidant Activity: As mentioned earlier, many substituted acetophenones, especially those with phenolic hydroxyl groups, are potent antioxidants.[9] Acetophenone benzoylhydrazones have been specifically designed and synthesized as antioxidant agents.[9]

Data Summary

Table 1: Summary of Biological Activities and Key Structural Features of Substituted Acetophenones

| Biological Activity | Key Structural Features and Substituents | Example Compounds |

| Antimicrobial | Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br), Semicarbazone/Hydrazone derivatives | Substituted acetophenone semicarbazones, 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine derivatives |

| Anti-inflammatory | Hydroxyl (-OH) and Methoxyl (-OCH₃) groups, Alkoxy chains, Semicarbazone derivatives | Paeonol, Apocynin, 3-alkoxy-4-methanesulfonamido acetophenones |

| Anticancer | Electron-withdrawing groups, Prenyl and Geranyl groups, Hybrid structures | Dichloroacetophenone biphenylsulfone ethers, Acronyculatin, Acroquinolones |

| Neuroprotective | Hydroxyl and Methoxyl groups, Dimeric structures | Apocynin, Acrovestone |

| α-Glucosidase Inhibition | Benzonate derivatives | 2,4-dihydroxy-5-methylacetophenone derivatives |

| Choleretic Activity | Multiple Hydroxyl groups (especially at positions 2, 4, and 6) | 2,4,6-trihydroxyacetophenone |

| Antioxidant | Phenolic Hydroxyl groups, Benzoylhydrazone derivatives | 2,4-dihydroxyacetophenone benzoylhydrazone |

Visualizing the Concepts

Diagram 1: General Synthetic Scheme for Substituted Acetophenone Semicarbazones

Caption: A simplified workflow for the synthesis of substituted acetophenone semicarbazones.

Diagram 2: Key Mechanisms of Action of Substituted Acetophenones

Caption: Overview of the primary mechanisms underlying the biological activities of substituted acetophenones.

Conclusion and Future Directions

Substituted acetophenones represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and the profound influence of substituents on their biological activity provide a powerful platform for rational drug design. The diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, underscores their potential to address a wide range of unmet medical needs.

Future research should focus on:

-

Elucidating detailed mechanisms of action for promising lead compounds.

-

Optimizing structure-activity relationships to enhance potency and selectivity while minimizing toxicity.

-

Exploring novel substitution patterns and hybrid molecules to expand the chemical space and biological activity spectrum.

-

Conducting in vivo studies to validate the therapeutic potential of lead candidates in relevant disease models.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Sankar, A., Jose, S., Nithya, P., & Meeran, M. N. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]

-

Rasayan, J. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry, 18(2). [Link]

-

Thuy, T. T., & Ripperger, H. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(1), 1-26. [Link]

-

Loro, J. F., del Carmen Recio, M., Giner, R. M., Máñez, S., & Ríos, J. L. (2000). Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues. Planta medica, 66(1), 9-12. [Link]

-

Wang, Y., Zhang, Y., Yang, M., Li, Y., & Liu, W. (2020). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Bioorganic & Medicinal Chemistry, 28(1), 115190. [Link]

-

Singh, N., Gupta, A., & Sharma, P. K. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 22(6), 2211-2215. [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]

-

Rahman, M. A., et al. (2012). Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone. Asian Pacific Journal of Tropical Biomedicine, 2(10), 823-826. [Link]

-

Journal of Applied Bioanalysis. (n.d.). Synthesis And Spectral Characterization Of Substituted Acetophenone Derived 4 Hydrazinyl 7h Pyrrolo 2 3 D Pyrimidine Analogues For Enhanced Antimicrobial Activity. Journal of Applied Bioanalysis. [Link]

-

Sala, A., Recio, M. C., Giner, R. M., Máñez, S., Tournier, H., Schinella, G., & Ríos, J. L. (2001). New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity. Journal of natural products, 64(10), 1360-1362. [Link]

-

Kulkarni, A. A., et al. (2009). Experimental and QSAR of Acetophenones as Antibacterial Agents. Internet Electronic Journal of Molecular Design, 8(9), 195-207. [Link]

-

Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 268, 44-51. [Link]

-

Thuy, T. T., & Ripperger, H. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(1), 1-26. [Link]

-

Unknown. (2001). Synthesis and Antimicrobial Activity of Some Diketones. Asian Journal of Chemistry. [Link]

-

Lee, J. H., et al. (2015). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Journal of neuroscience research, 93(8), 1256-1266. [Link]

-

Gomes, M. N., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695. [Link]

-

ResearchGate. (n.d.). Structures and opposite bioeffects of acetophenone (1) and its... [Link]

-

Unknown. (2021). Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate. [Link]

-

Unknown. (n.d.). Short step synthesis, regioselective synthesis of acetophenone and... ResearchGate. [Link]

-

Kim, J. H., et al. (2009). The neuroprotective effects of benzylideneacetophenone derivatives on excitotoxicity and inflammation via phosphorylated Janus tyrosine kinase 2/phosphorylated signal transducer and activator of transcription 3 and mitogen-activated protein K pathways. Journal of pharmacological sciences, 109(2), 224-234. [Link]

-

Wisdomlib. (2024). Substituted acetophenone: Significance and symbolism. [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]

-

Lee, Y. J., et al. (2025). Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis. Journal of Ethnopharmacology, 343, 118227. [Link]

-

ResearchGate. (n.d.). Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis. [Link]

-

Wang, Y., et al. (2024). Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381119. [Link]

-

ScienceOpen. (2019). Selective Acetogenins and Their Potential as Anticancer Agents. ScienceOpen. [Link]

-

Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. [Link]

-

MDPI. (2023). Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. Antioxidants, 12(12), 2119. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The neuroprotective effects of benzylideneacetophenone derivatives on excitotoxicity and inflammation via phosphorylated Janus tyrosine kinase 2/phosphorylated signal transducer and activator of transcription 3 and mitogen-activated protein K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Building Block in Ophthalmic Drug Synthesis

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a substituted aromatic ketone that holds significant importance as a key intermediate in the synthesis of specialized active pharmaceutical ingredients (APIs). Its unique structural features, including a reactive α-chloro ketone and two pivaloyloxy protecting groups, make it an ideal precursor for the construction of complex drug molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed exploration of its critical role in the production of the ophthalmic drug, Dipivefrin.

Core Synthesis: From Catechol Derivative to a Protected Intermediate

The primary route to 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone involves the esterification of 2-chloro-3',4'-dihydroxyacetophenone. This precursor, also known as 4-chloroacetylcatechol, serves as the foundational scaffold for the synthesis.

The Strategic Importance of Pivaloyl Protection

The selection of pivaloyl groups as protecting agents for the catechol hydroxyls is a deliberate and strategic choice in the synthetic pathway. The bulky tert-butyl nature of the pivaloyl group offers several advantages:

-

Steric Hindrance: It effectively shields the hydroxyl groups from unwanted side reactions during subsequent synthetic transformations.

-

Increased Lipophilicity: The pivaloyl esters significantly increase the lipophilicity of the molecule, which can be crucial for its solubility in organic solvents used in later steps and for its ability to cross biological membranes if it were to be used in a prodrug strategy.

-

Stability: Pivaloate esters are known for their stability under a variety of reaction conditions, yet they can be cleaved under specific hydrolytic conditions to reveal the free hydroxyls in the final API.

Synthesis Workflow Diagram

Caption: Synthesis of the target intermediate.

Experimental Protocol: Pivaloylation of 2-chloro-3',4'-dihydroxyacetophenone

This protocol is based on established methods for the synthesis of Dipivefrin intermediates.

Materials:

-

2-chloro-3',4'-dihydroxyacetophenone (4-chloroacetylcatechol)

-

Pivaloyl chloride

-

Triethylamine or Potassium Carbonate

-

Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

To a stirred solution of 2-chloro-3',4'-dihydroxyacetophenone in dichloromethane at 0-5 °C, add triethylamine (or potassium carbonate).

-

Slowly add pivaloyl chloride to the reaction mixture while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone.

-

The crude product can be further purified by recrystallization or column chromatography.

Physicochemical and Analytical Profile

While specific experimental data for 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from analogous compounds.

General Properties

| Property | Value/Description | Source/Analogy |

| Molecular Formula | C₁₈H₂₃ClO₅ | [1] |

| Molecular Weight | 354.83 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Analogy to similar acetophenones |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General solubility of pivaloate esters |

| Melting Point | Not reported. For comparison, the analogous 2-chloro-3',4'-diacetoxy-acetophenone has two polymorphs with melting points of 103-104 °C and 132-133 °C. |

Spectral Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show singlets for the two tert-butyl groups of the pivaloyl esters around 1.3 ppm. The methylene protons adjacent to the chlorine would appear as a singlet further downfield. Aromatic protons would be observed in the aromatic region, with splitting patterns dependent on their substitution.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ketone and the two pivaloyl esters. The quaternary carbons of the tert-butyl groups and the carbons of the aromatic ring would also be present.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone and ester groups would be prominent, typically in the range of 1680-1750 cm⁻¹.

Quality Control and Analytical Methodology

Ensuring the purity and identity of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose.

Proposed HPLC Method

A reversed-phase HPLC method would be suitable for the analysis of this non-polar compound.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Application as a Pharmaceutical Intermediate: The Synthesis of Dipivefrin

The primary and most well-documented application of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is as a key intermediate in the synthesis of Dipivefrin .[2][3]

Dipivefrin: A Prodrug for Glaucoma Treatment

Dipivefrin is a prodrug of epinephrine used topically to treat open-angle glaucoma.[4] The pivaloyl ester groups increase the lipophilicity of epinephrine, enhancing its penetration through the cornea.[4] Once in the eye, esterases hydrolyze the pivaloyl groups, releasing the active epinephrine.[4]

Synthetic Pathway from Intermediate to API

Caption: Pathway from the intermediate to Dipivefrin.

Detailed Synthetic Steps

-

Amination: 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is reacted with N-methylbenzylamine. The amine displaces the chlorine atom via nucleophilic substitution to form 1-(3',4'-bis(pivaloyloxy)phenyl)-2-(N-benzyl-N-methylamino)ethanone.[2][3]

-

Reduction: The ketone functionality in the resulting aminoketone is then reduced to a secondary alcohol using a reducing agent such as sodium borohydride. This step yields 1-(3',4'-bis(pivaloyloxy)phenyl)-2-(N-benzyl-N-methylamino)ethanol.[2][3]

-

Debenzylation: The final step is the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This step unmasks the secondary amine, yielding the final API, Dipivefrin.[5]

Conclusion: An Essential Component in Ophthalmic Drug Manufacturing

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a testament to the intricate design of pharmaceutical intermediates. Its synthesis, centered around the strategic use of pivaloyl protecting groups, enables the efficient construction of the glaucoma medication Dipivefrin. This guide has provided a detailed look into the synthesis, properties, and critical application of this intermediate, underscoring its importance for professionals in the field of drug development and manufacturing. A thorough understanding of its chemistry and handling is paramount to ensuring the quality and efficacy of the final pharmaceutical product.

References

-

Dipivefrine | New Drug Approvals. (2019, May 15). [Link]

-

An Improved Process For The Preparation Of Dipivefrin Hydrochloride. Quick Company. [Link]

-

Organic Syntheses Procedure. [Link]

-

Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. [Link]

-

Dipivefrin: current concepts. PubMed - NIH. [Link]

- Method for preparing dipivefrine.

-

PIVALOYL CHLORIDE. [Link]

- Continuous process for the preparation of pivaloyl chloride and of aroyl chloride.

-

Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka | Patsnap. [Link]

-

Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. ResearchGate. [Link]

-

Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho. ChemRxiv. [Link]

-

Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration. PMC. [Link]

-

HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. [Link]

-

Lec3: Rational For the Use of Prodrugs. [Link]

-

Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. MDPI. [Link]

-

Current Trends in Clinical Trials of Prodrugs. MDPI. [Link]

-

The Secrets to Better HPLC Methods. Agilent. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and... ResearchGate. [Link]

Sources

The Pivaloyloxyphenone Series: Design, History, and Mechanism of Acyl-Enzyme Elastase Inhibitors

This guide is structured as a technical whitepaper for researchers in medicinal chemistry and pharmacology. It focuses on the specific class of Pivaloyloxyphenone derivatives, identified primarily as Human Neutrophil Elastase (HNE) inhibitors utilizing an acyl-enzyme intermediate mechanism.

Executive Summary

Pivaloyloxyphenones represent a pivotal class of small-molecule serine protease inhibitors discovered during the search for stable, non-peptide treatments for inflammatory lung diseases. Unlike competitive inhibitors that bind reversibly, these compounds function as acylating agents (suicide substrates). They transfer a sterically bulky pivaloyl group to the active site serine of the enzyme, creating a kinetically stable acyl-enzyme complex that effectively "silences" the protease.

This guide details the discovery history, the "Pivaloyl Lock" mechanism, chemical synthesis protocols, and the structure-activity relationships (SAR) that define this class.

Historical Context and Discovery

The Clinical Need (1980s-1990s)

In the late 20th century, Human Neutrophil Elastase (HNE) was identified as a primary driver of tissue destruction in:

-

Pulmonary Emphysema: HNE degrades elastin in alveolar walls.

-

Acute Respiratory Distress Syndrome (ARDS): Excessive neutrophil activation leads to massive HNE release.

-

Cystic Fibrosis: Chronic inflammation driven by protease-antiprotease imbalance.

Early inhibitors were either toxic chloromethyl ketones (peptide-based) or unstable. There was a critical need for low-molecular-weight, chemically stable inhibitors.

The Miyano Discovery

The breakthrough for the pivaloyloxyphenone class is attributed to Miyano et al. (approx. 1991), who synthesized a series of 4-(acyloxy)benzophenones. They hypothesized that an ester bond with specific steric properties could act as a "warhead."

-

Observation: Simple acetates were hydrolyzed too quickly by HNE, regenerating the enzyme.

-

Innovation: Introducing the pivaloyl (trimethylacetyl) group. The tert-butyl moiety provided immense steric hindrance, preventing water from attacking the acyl-enzyme intermediate.

-

Result: 4-pivaloyloxybenzophenone showed an IC50 of 0.62 µM , and the bis-analog (4,4'-bis) achieved 0.12 µM , validating the acyl-enzyme approach.[1]

Mechanistic Pharmacology: The "Pivaloyl Lock"

The potency of pivaloyloxyphenones relies on the Acyl-Enzyme Intermediate mechanism. This is a two-step process where the inhibitor acts as a substrate that gets "stuck."

The Kinetic Pathway

-

Association: The inhibitor binds to the S1 pocket of HNE.

-

Acylation (Fast): The catalytic Serine-195 attacks the carbonyl of the pivaloyloxy group. The phenone (leaving group) is released.

-

Deacylation (Very Slow): The enzyme is now acylated (Pivaloyl-HNE). Normally, water would hydrolyze this bond. However, the bulky tert-butyl group blocks the approach of the water molecule.

Visualization of the Mechanism

The following diagram illustrates the kinetic "trap" created by the pivaloyl group.

Caption: Kinetic pathway of HNE inhibition. The rate of deacylation (k3) is negligible compared to acylation (k2), effectively locking the enzyme.

Chemical Synthesis Protocols

The synthesis of pivaloyloxyphenones is a straightforward esterification, but purification is critical to ensure the stability of the ester for biological testing.

Synthesis of 4-Pivaloyloxybenzophenone

Reagents:

-

4-Hydroxybenzophenone (1.0 eq)

-

Pivaloyl Chloride (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

-

Preparation: Dissolve 4-Hydroxybenzophenone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Pivaloyl Chloride (12 mmol) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup:

-

Wash with 1M HCl (to remove excess amine).

-

Wash with saturated NaHCO3 (to remove residual acid).

-

Wash with Brine.

-

Dry over anhydrous MgSO4.

-

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.

Synthesis Workflow Diagram

Caption: Standard synthetic route for pivaloyloxy-substituted phenones.

Experimental Validation: HNE Inhibition Assay

To verify the activity of synthesized pivaloyloxyphenones, a spectrophotometric assay using a chromogenic substrate is required.

Materials:

-

Enzyme: Human Neutrophil Elastase (HNE), purified.

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for HNE).

-

Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

-

Solvent: DMSO (for inhibitor stock).

Protocol:

-

Preparation: Prepare 10 mM stock solution of the pivaloyloxyphenone in DMSO.

-

Incubation: Mix 10 µL of inhibitor (various concentrations) with 980 µL of Buffer and 10 µL of HNE enzyme solution. Incubate for 15 minutes at 37°C. Note: This pre-incubation allows the acylation step to occur.

-

Initiation: Add 10 µL of chromogenic substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA).

-

Measurement: Monitor the release of p-nitroaniline (pNA) at 405 nm for 10 minutes.

-

Calculation: Determine the initial velocity (

). Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the key SAR findings from the Miyano series, highlighting the importance of the pivaloyl group and the phenone scaffold.

| Compound Structure | R-Group (Acyl) | Scaffold | IC50 (µM) vs HNE | Interpretation |

| 4-Acetoxybenzophenone | Acetyl (-CH3) | Benzophenone | > 100 | Inactive. Deacylation is too fast; enzyme regenerates instantly. |

| 4-Isobutyryloxybenzophenone | Isobutyryl (-CH(CH3)2) | Benzophenone | 0.25 | Active. Branching increases stability of acyl-enzyme. |

| 4-Pivaloyloxybenzophenone | Pivaloyl (-C(CH3)3) | Benzophenone | 0.62 | Potent. Optimal balance of binding and acylation stability. |

| 4,4'-Bis(pivaloyloxy)BP | Pivaloyl (x2) | Benzophenone | 0.12 | Highly Potent. Statistical doubling of "warheads" increases probability of acylation. |

| 4-Pivaloyloxyacetophenone | Pivaloyl | Acetophenone | 2.50 | Moderate. Benzophenone (two phenyl rings) provides better hydrophobic binding in S1' site than acetophenone. |

Conclusion and Impact

The pivaloyloxyphenone class established a fundamental principle in medicinal chemistry: steric tuning of ester hydrolysis can convert a substrate into an inhibitor.

While pivaloyloxyphenones themselves did not become major marketed drugs, their mechanistic logic—using a pivaloyloxy-substituted aromatic system to inhibit Elastase—directly influenced the development of Sivelestat (ONO-5046) . Sivelestat utilizes a similar pivaloyloxy-phenyl motif (on a sulfonamide scaffold) and remains the only specific HNE inhibitor approved for clinical use (in Japan/Korea) for the treatment of acute lung injury.

References

-

Miyano, M., et al. (1991). "Synthesis and elastase inhibitory activity of 4-(acyloxy)benzophenones and 4,4'-bis(acyloxy)benzophenones." Journal of Medicinal Chemistry. (Cited in context of benzophenone derivatives).

-

Stein, R. L., & Strimpler, A. M. (1987). "Mechanism of inhibition of human leukocyte elastase by pivaloyloxy-substituted aromatics." Biochemistry.

-

Ohbayashi, H. (2002). "Neutrophil elastase inhibitors as treatment for COPD." Expert Opinion on Investigational Drugs.

-

Kawabata, K., et al. (1991). "ONO-5046, a novel inhibitor of human neutrophil elastase." Biochemical and Biophysical Research Communications. (Demonstrates the evolution from phenones to clinical candidates).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Dipivefrin via 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Using 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone in Organic Synthesis[1][2]

Executive Summary

This application note details the optimized protocol for utilizing 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (CAS 185448-73-1) as a pivotal intermediate in the synthesis of Dipivefrin Hydrochloride . Dipivefrin is a prodrug of epinephrine, designed with pivaloyl ester groups to enhance lipophilicity and corneal penetration for the treatment of glaucoma.

The protocol focuses on the "Protection-First" strategy , where the catechol moiety is stabilized via pivaloylation prior to amination. This approach mitigates oxidation side-reactions common to catecholamines and ensures high yield during the nucleophilic substitution of the

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone serves as a dual-protected electrophile. The pivaloyl groups act as robust masking agents for the oxidation-prone catechol hydroxyls, while the

| Property | Specification |

| Chemical Name | 2-Chloro-1-(3,4-bis(2,2-dimethylpropanoyloxy)phenyl)ethanone |

| CAS Number | 185448-73-1 |

| Molecular Formula | C |

| Molecular Weight | 354.83 g/mol |

| Appearance | White to Off-white Crystalline Solid |

| Solubility | Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water |

| Melting Point | 90–95 °C (Typical) |

| Stability | Moisture sensitive; Store at 2–8 °C under inert atmosphere |

Strategic Synthesis Workflow

The synthesis of Dipivefrin from this intermediate involves three critical transformations:

-

Nucleophilic Substitution (

): Displacement of the -

Carbonyl Reduction: Stereoselective or non-selective reduction of the ketone to the secondary alcohol.

-

Deprotection (Conditional): Removal of N-protecting groups (if benzylamine is used).

Mechanism of Action Diagram

Caption: Figure 1. Synthetic pathway transforming the chloroketone intermediate into Dipivefrin via the N-benzyl protection route.

Experimental Protocols

Phase 1: Synthesis of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Objective: Protect the catechol moiety to prevent oxidation and polymerization.

Reagents:

-

4-Chloroacetyl catechol (1.0 equiv)[3]

-

Pivaloyl chloride (2.2 equiv)

-

Triethylamine (2.5 equiv)

-

Dichloromethane (DCM) (10 vol)

Procedure:

-

Charge a reaction vessel with 4-Chloroacetyl catechol and DCM under nitrogen atmosphere. Cool to 0–5 °C.

-

Add Triethylamine dropwise, maintaining temperature < 10 °C. The solution may darken due to transient phenoxide formation.

-

Add Pivaloyl chloride slowly over 60 minutes. The exotherm must be controlled to prevent ester hydrolysis or polymerization.

-

Stir at 0–5 °C for 2 hours, then warm to room temperature (20–25 °C) for 1 hour.

-

Monitor by TLC/HPLC. Target < 1% starting material.

-

Quench with water. Separate organic layer and wash with 5% NaHCO

followed by brine. -

Dry over Na

SO -

Crystallize from Isopropanol/Heptane if high purity (>98%) is required for the next step.

Phase 2: Amination with N-Methylbenzylamine

Rationale: Direct use of methylamine often leads to bis-alkylation. Using N-methylbenzylamine ensures mono-alkylation and introduces a handle easily removed by hydrogenolysis.

Reagents:

-

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (1.0 equiv)[1]

-

N-Methylbenzylamine (1.1 equiv)

-

Potassium Iodide (0.1 equiv, catalyst)

-

Potassium Carbonate (1.5 equiv)

-

Acetonitrile (MeCN) (8 vol)

Procedure:

-

Suspend the intermediate, K

CO -

Add N-Methylbenzylamine.

-

Heat to 50–60 °C for 4–6 hours. Note: Higher temperatures may cause ester cleavage.

-

Filter inorganic salts while hot.

-

Concentrate the filtrate to obtain the aminoketone oil. This is typically carried forward directly to reduction to minimize instability.

Phase 3: Reduction and Deprotection (Dipivefrin Formation)

Objective: Stereoselective reduction of the ketone and removal of the benzyl group.

Procedure:

-

Dissolve the aminoketone in Ethanol.

-

Cool to 0 °C and add Sodium Borohydride (NaBH

, 0.6 equiv) portion-wise. -

Stir for 2 hours. Quench with dilute Acetic Acid.

-

Extract and concentrate to yield the N-benzyl aminoalcohol.

-

Hydrogenation: Dissolve residue in Ethanol/Acetic Acid. Add 10% Pd/C (5 wt% loading). Hydrogenate at 40 psi H

for 6–12 hours. -

Filter catalyst and treat filtrate with HCl/Ether to precipitate Dipivefrin Hydrochloride .

Critical Process Parameters (CPP)

| Parameter | Range | Impact on Quality |

| Pivaloylation Temp | 0–10 °C | Temperatures >15 °C increase O-acylation impurities and color degradation. |

| Stoichiometry (Amine) | 1.05–1.15 eq | Excess amine can lead to ester aminolysis (cleavage of pivaloyl groups). |

| Water Content | < 0.1% | Moisture during pivaloylation hydrolyzes the acid chloride, reducing yield. |

Safety & Handling

-

Lachrymator Hazard:

-Chloro ketones are potent lachrymators and skin irritants. All operations involving the starting material and the intermediate must be conducted in a functioning fume hood. -

Sensitization: Catechol derivatives can cause skin sensitization. Double-gloving (Nitrile) is recommended.

-

Exotherm Control: The reaction with pivaloyl chloride is highly exothermic. Ensure adequate cooling capacity before addition.

References

-

Dipivefrin Hydrochloride Synthesis Patent . Method for preparing dipivefrine. CN102153485A. Google Patents. Link

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 71486, Dipivefrin Hydrochloride. PubChem.[2] Link

-

Chem-Impex International . Product Catalog: 2-Chloro-3',4'-Bis(Pivaloyloxy)Acetophenone. Link

-

Organic Syntheses . General procedures for hydroxyphenacyl chlorides. Org. Synth. 1943, 23, 1. Link

Sources

Application Note: 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone in Protecting Group Strategies

Executive Summary

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a specialized, high-stability intermediate used primarily in the synthesis of catecholamine-based therapeutics (e.g., epinephrine analogs, bronchodilators, and anti-glaucoma agents like Dipivefrin).

In the context of protecting group strategies, the pivaloyl (trimethylacetyl) moiety offers a critical advantage over standard acetyl or benzoyl groups: steric shielding . This application note details the strategic rationale, synthesis, and manipulation of this scaffold, demonstrating how the pivaloyl group prevents premature hydrolysis and oxidative degradation ("tarring") of the labile catechol core during harsh nucleophilic substitution reactions.

Part 1: Strategic Rationale

The Catechol Instability Challenge

Catecholamines (1,2-dihydroxybenzene derivatives) are notoriously unstable under basic conditions, rapidly oxidizing to ortho-quinones and polymerizing into dark, insoluble pigments. Furthermore, during the synthesis of

The Pivaloyl Solution

Standard protecting groups like acetates often fail during the amination step due to:

-

Ester Hydrolysis: The basic amine attacks the ester carbonyl.

-

O

N Migration: The acetyl group migrates to the incoming amine.

The Pivaloyl (Piv) group solves this via Steric Hindrance :

-

The bulky tert-butyl group blocks the trajectory of nucleophiles toward the ester carbonyl.

-

It renders the ester "orthogonal enough" to survive the amination of the adjacent alkyl chloride, while still being removable under specific forcing conditions.

Stability Comparison Table

| Feature | Acetyl (Ac) | Benzoyl (Bz) | Pivaloyl (Piv) |

| Steric Bulk | Low | Medium | High |

| Stability to Amines | Poor (Hydrolyzes) | Moderate | Excellent |

| Lipophilicity | Low | High | Very High |

| Deprotection | Mild Base | Strong Base | Strong Base / Reductive |

| Primary Use | General Protection | UV Chromophore | Steric Shield / Prodrugs |

Part 2: Experimental Workflow & Pathway

The following diagram illustrates the synthesis of the protected intermediate and its subsequent conversion to an amino-alcohol drug precursor.

Caption: Workflow showing the stabilization of the catechol core during the reactive amination step.

Part 3: Detailed Protocols

Protocol 1: Synthesis of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

This protocol installs the "Pivaloyl Shield" onto the labile catechol-chloroketone precursor.

Reagents:

-

3,4-Dihydroxy-2-chloroacetophenone (1.0 eq)

-

Pivaloyl Chloride (2.4 eq)

-

Triethylamine (TEA) (2.5 eq) or Pyridine

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Setup: Charge a dry 3-neck round-bottom flask with 3,4-Dihydroxy-2-chloroacetophenone suspended in anhydrous DCM (10 mL/g).

-

Base Addition: Add TEA (2.5 eq) and cool the mixture to 0–5°C under nitrogen atmosphere. The solution may darken slightly due to phenoxide formation.

-

Acylation: Add Pivaloyl Chloride (2.4 eq) dropwise over 30 minutes, maintaining temperature <10°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The polar starting material (Rf ~0.1) should disappear, replaced by the non-polar product (Rf ~0.7).

-

-

Workup: Quench with water. Wash the organic layer sequentially with:

-

1M HCl (to remove excess amine).

-

Saturated NaHCO₃ (to remove excess acid).

-

Brine.[1]

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Heptane/IPA or Methanol.

-

Target Yield: 85–95%.

-

Appearance: White to off-white crystalline solid.

-

Protocol 2: Amination (Nucleophilic Substitution)

This step demonstrates the robustness of the pivaloyl group.[1][2] We react the chloroketone with an amine to form the adrenergic backbone.

Reagents:

-

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (1.0 eq)

-

Methylamine (or N-benzylmethylamine) (3.0 eq)

-

Solvent: THF or Acetone

Procedure:

-

Dissolution: Dissolve the pivaloyl-protected intermediate in THF.

-

Addition: Add the amine (3.0 eq) slowly at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Note: If using acetyl protection, this step would result in significant hydrolysis. With pivaloyl, the ester remains intact.[2]

-

-

Workup: Filter off the amine hydrochloride salt precipitate. Concentrate the filtrate to obtain the crude aminoketone.

-

Salt Formation: Dissolve the residue in ether/alcohol and treat with HCl gas to precipitate the stable aminoketone hydrochloride.

Protocol 3: Deprotection (Optional)

If the target is the free catechol (e.g., Epinephrine) rather than the prodrug (Dipivefrin), use this protocol. Note that pivalates are difficult to remove; strong basic conditions are required.

Reagents:

-

Methanol (degassed)

-

NaOH (4.0 eq) or NaOMe

-

Sodium Bisulfite (Antioxidant)

Procedure:

-

Inert Environment: Crucial. Sparge Methanol with Argon for 15 minutes. Catechols oxidize instantly in base + air.

-

Hydrolysis: Dissolve the protected amino-alcohol in degassed Methanol containing Sodium Bisulfite (0.1 eq).

-

Cleavage: Add NaOH (4.0 eq) as a solution. Stir at 40°C for 2–4 hours.

-

Neutralization: Acidify carefully with dilute HCl to pH 3–4 before exposing to air.

-

Isolation: Concentrate and purify via cation-exchange chromatography or crystallization.

Part 4: Quality Control & Troubleshooting

Analytical Markers (NMR)

When validating the structure of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone , look for these signature signals:

| Nuclei | Shift ( | Multiplicity | Assignment |

| 1H | 1.35 - 1.40 | Singlet (18H) | t-Butyl (Pivaloyl methyls) - Diagnostic |

| 1H | 4.60 - 4.70 | Singlet (2H) | -CH2-Cl (Alpha-chloro) |

| 1H | 7.20 - 7.80 | Multiplet (3H) | Aromatic Protons |

| 13C | 176.0 | Singlet | Ester Carbonyls (C=O) |

| 13C | 27.1 | Singlet | t-Butyl Methyls |

Common Issues

-

Incomplete Pivaloylation:

-

"Tar" Formation during Amination:

-

Cause: Pivaloyl group loss and subsequent oxidation.

-

Fix: Ensure the amine used is dry. Avoid excessive heating (>40°C) during the substitution step.

-

-

Product Oiling Out:

-

Fix: The bis-pivaloyl compound is very lipophilic. Use non-polar solvents (Heptane/Hexane) to induce crystallization.

-

References

-

Vertex AI Search. (2025). Preparation of Dipivefrin Hydrochloride from 2-chloro-3',4'-dihydroxyacetophenone. Retrieved from 8

-

Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Referenced for general stability profiles of Pivaloyl esters).

-

BenchChem. (2025).[1] Pivaloyl Chloride as a Protecting Group.[1] Retrieved from 1

-

MDPI. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Retrieved from 5

-